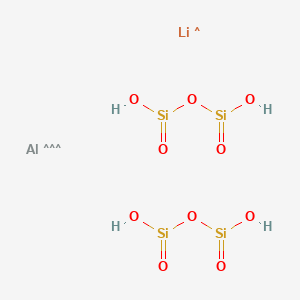
Tributylzinnbromid
Übersicht
Beschreibung
Tributyltin bromide is an organotin compound with the chemical formula (C₄H₉)₃SnBr. It is part of the broader class of tributyltin compounds, which are known for their use in various industrial applications, particularly as biocides. Tributyltin bromide is a colorless to pale yellow liquid that is highly toxic and has been widely studied for its environmental and biological effects.
Wissenschaftliche Forschungsanwendungen
Tributyltin bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a source of tributyltin radicals.
Biology: Tributyltin compounds are studied for their endocrine-disrupting effects and their impact on marine life.
Medicine: Research is ongoing into the potential use of tributyltin compounds in cancer therapy due to their cytotoxic properties.
Industry: Tributyltin bromide is used in the production of antifouling paints to prevent the growth of marine organisms on ships’ hulls.
Wirkmechanismus
Target of Action
Tributyltin bromide primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in regulating gene expression, cellular differentiation, and metabolic homeostasis .
Mode of Action
Tributyltin bromide interacts with its targets, RXR and PPARγ, forming heterodimers . This interaction is considered the molecular initiating event (MIE) that triggers a cascade of changes at the cellular level .
Biochemical Pathways
The interaction of tributyltin bromide with RXR and PPARγ alters a range of reproductive, developmental, and metabolic pathways . It also induces vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .
Pharmacokinetics
It’s known that the compound can be easily absorbed by mammals through ingestion .
Result of Action
The action of tributyltin bromide results in a variety of effects at the organism level. It has been recognized as an endocrine-disrupting chemical (EDC) that can affect reproductive, developmental, and metabolic processes . In addition, it has been shown to induce vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .
Action Environment
The action, efficacy, and stability of tributyltin bromide can be influenced by environmental factors. For instance, it has been found to be very bioaccumulative, with whole fish bioconcentration factors in the range of 2000–50,000 L/kg . Furthermore, its cytotoxic effects have become a major concern since their discovery in the 1970s .
Biochemische Analyse
Biochemical Properties
Tributyltin bromide interacts with several biomolecules, including the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These interactions play a crucial role in various biochemical reactions. Tributyltin bromide can also be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .
Cellular Effects
Tributyltin bromide has been shown to have detrimental effects on the cardiovascular system . It crosses the cell membrane and damages the endothelium and the smooth muscle cells . It induces vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .
Molecular Mechanism
The primary endocrine mechanism of action of Tributyltin bromide involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Temporal Effects in Laboratory Settings
In laboratory settings, Tributyltin bromide exposure has been shown to reduce rat weight gain and decrease the serum triglyceride level . It also fluctuates linoleic acid metabolism and glycerophospholipid metabolism in the liver .
Dosage Effects in Animal Models
In an experimental rodent model, small doses of Tributyltin bromide (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries . This was followed by smooth muscle cell atrophy, increased collagen deposition, and fibrin accumulation .
Metabolic Pathways
Tributyltin bromide is involved in several metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .
Subcellular Localization
It is known to interact with nuclear receptors, suggesting that it may localize to the cell nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyltin bromide can be synthesized through the reaction of tributyltin hydride with bromine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is conducted at low temperatures to control the reaction rate. The general reaction is as follows:
(C4H9)3SnH+Br2→(C4H9)3SnBr+HBr
Industrial Production Methods
In industrial settings, tributyltin bromide is produced by the direct bromination of tributyltin chloride. This method involves the use of bromine gas and tributyltin chloride in a controlled environment to ensure the complete conversion of the chloride to the bromide. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyltin bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: Tributyltin bromide can be oxidized to form tributyltin oxide.
Reduction Reactions: It can be reduced back to tributyltin hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is tributyltin hydroxide.
Oxidation: The major product is tributyltin oxide.
Reduction: The major product is tributyltin hydride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
Comparison
Tributyltin bromide is similar to other tributyltin compounds in its chemical structure and toxicological properties. it is unique in its specific reactivity due to the presence of the bromide ion. This makes it particularly useful in certain synthetic applications where bromide is a preferred leaving group.
Conclusion
Tributyltin bromide is a versatile and highly reactive organotin compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important reagent in organic synthesis and industrial processes. its toxicity and environmental impact necessitate careful handling and regulation.
Eigenschaften
IUPAC Name |
bromo(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRKTAOFDKFAMI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023072 | |
| Record name | Bromo(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-23-0 | |
| Record name | Bromotributylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyltin bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromo(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyltin bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LLL4VJ24O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known mechanisms of action of Tributyltin Bromide on biological systems?
A1: [] Tributyltin Bromide has been shown to inhibit various enzymes crucial for cardiac function. It inhibits Na+,K+-ATPase, [3H]ouabain binding, K+-activated p-nitrophenyl phosphatase (K+-PNPPase), and both oligomycin-sensitive (OS) and oligomycin-insensitive (OI) Mg2+-ATPase in a concentration-dependent manner. These inhibitions suggest interference with the sodium pump activity and ATP synthesis, potentially impacting cardiac adrenergic function. Furthermore, research suggests Tributyltin Bromide may affect calcium ion transport associated with cAMP-dependent protein phosphorylation in rat cardiac sarcoplasmic reticulum. []
Q2: How does Tributyltin Bromide impact cell viability, and is this affected by P-glycoprotein expression?
A2: [] Research indicates that Tributyltin Bromide, alongside other triorganotin derivatives, can induce cell death in L1210 mice leukemia cells at submicromolar concentrations. Interestingly, this cytotoxic effect is observed regardless of P-glycoprotein (P-gp) overexpression. This suggests that Tributyltin Bromide could potentially be useful in treating malignancies that have developed multidrug resistance (MDR) due to P-gp overexpression.
Q3: Are there differences in the effects of various triorganotin compounds on cell viability?
A3: [] Yes, studies have shown variations in the effects of different triorganotin compounds on cell viability. For instance, while both Tributyltin Bromide and Tributyltin Chloride demonstrate greater efficacy against L1210 cells with P-gp overexpression, Tributyltin Iodide and Triphenyltin Isothiocyanate show a more potent effect on P-gp negative cells. These differences highlight the importance of the specific substituents on the tin atom in influencing biological activity.
Q4: What is the stability of Tributyltin Bromide in different environments?
A4: [] While Tributyltin Bromide exhibits stability, research shows it is less stable than Tributyltin Chloride in aqueous sodium bromide solutions exposed to sunlight and in seawater without UV light. [] This suggests that environmental factors like light and salinity can impact its degradation.
Q5: What are the environmental concerns associated with Tributyltin Bromide?
A6: [] Tributyltin Bromide, like other organotin compounds, raises environmental concerns due to its potential toxicity to aquatic organisms. Research specifically highlights its lower stability in seawater compared to Tributyltin Chloride, indicating a potential for faster degradation and release of potentially harmful breakdown products into the marine environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)


![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)




![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one](/img/structure/B74577.png)
